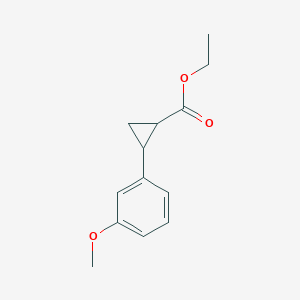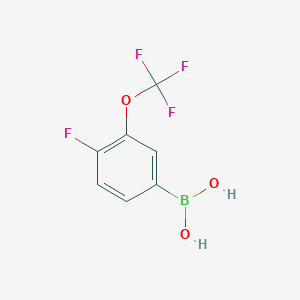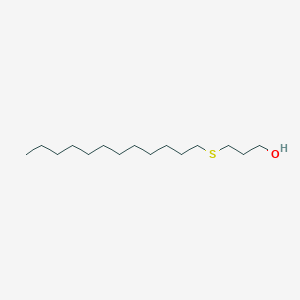
3-(dodecylthio)-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dodecylthio)-1-propanol is an organic compound characterized by the presence of a dodecylthio group attached to a propanol backbone. This compound is known for its surfactant properties, making it useful in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dodecylthio)-1-propanol typically involves the reaction of 1-propanol with dodecylthiol under specific conditions. One common method is the nucleophilic substitution reaction where dodecylthiol reacts with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(dodecylthio)-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The dodecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution.
Major Products
Oxidation: Dodecylthio-propanoic acid.
Reduction: Dodecylpropane.
Substitution: Various substituted propanol derivatives.
Applications De Recherche Scientifique
3-(dodecylthio)-1-propanol has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 3-(dodecylthio)-1-propanol is primarily based on its surfactant properties. The dodecylthio group interacts with hydrophobic surfaces, while the hydroxyl group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic interfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(octylthio)-1-propanol
- 3-(hexadecylthio)-1-propanol
- 3-(butylthio)-1-propanol
Uniqueness
Compared to its analogs, 3-(dodecylthio)-1-propanol has a longer alkyl chain, which enhances its surfactant properties. This makes it more effective in applications requiring strong hydrophobic interactions and stabilization of emulsions.
Propriétés
Numéro CAS |
24698-37-1 |
|---|---|
Formule moléculaire |
C15H32OS |
Poids moléculaire |
260.5 g/mol |
Nom IUPAC |
3-dodecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C15H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16/h16H,2-15H2,1H3 |
Clé InChI |
DJZRNYGSFROBKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
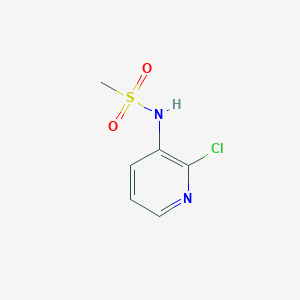
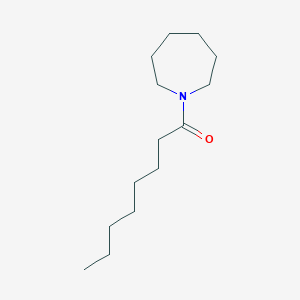
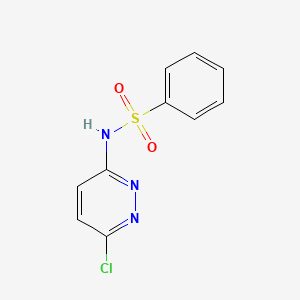
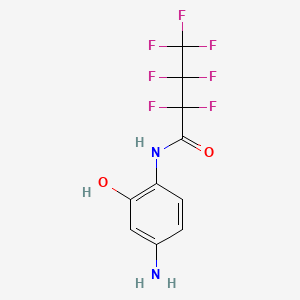
![N-[2-(1-naphthyl)ethyl]succinamic acid](/img/structure/B8781353.png)
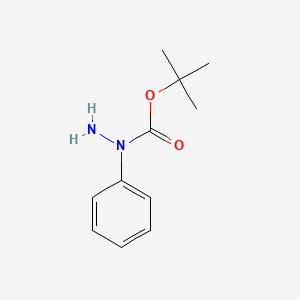
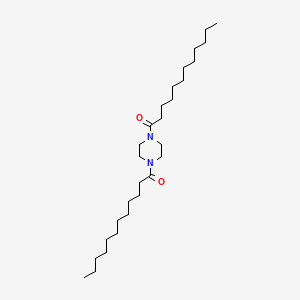
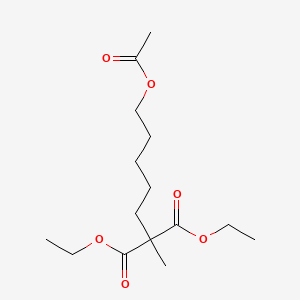
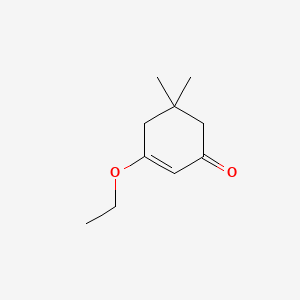
![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)
![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)
